Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19946005
InChI: InChI=1S/C9H12BrNO2S/c1-11(5-9(12)13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3
SMILES:
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate

CAS No.:

Cat. No.: VC19946005

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate -

Specification

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
IUPAC Name methyl 2-[(4-bromothiophen-2-yl)methyl-methylamino]acetate
Standard InChI InChI=1S/C9H12BrNO2S/c1-11(5-9(12)13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3
Standard InChI Key XIXIVAUHXPODRD-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC(=CS1)Br)CC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 4-bromothiophene ring linked via a methylene bridge to an N-methylglycinate ester (Figure 1). The bromine atom at the 4-position of the thiophene ring introduces significant polarizability, enhancing the compound’s electrophilic reactivity. The glycinate moiety, featuring a methyl ester and N-methyl group, contributes to solubility in polar organic solvents and modulates steric hindrance during molecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9H12BrNO2S\text{C}_9\text{H}_{12}\text{BrNO}_2\text{S}
Molecular Weight278.17 g/mol
SMILES NotationCOC(=O)C(N(C)C)Cc1sc(Br)cc1
Key Functional GroupsBromothiophene, glycinate ester

The planar thiophene ring facilitates π-π stacking interactions, while the bromine atom serves as a halogen-bond donor, critical for binding to biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming the compound’s structure. 1H^1\text{H}-NMR reveals distinct signals for the thiophene protons (δ 6.8–7.2 ppm), methylene bridge (δ 3.5–4.0 ppm), and N-methyl group (δ 2.8–3.2 ppm). High-resolution MS typically displays a molecular ion peak at m/z 278.17, consistent with the molecular weight.

Synthetic Methodologies

Bromination of Thiophene Precursors

The synthesis begins with bromination of 4-methylthiophene derivatives. Electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C yields 4-bromo-2-methylthiophene . Optimized conditions (e.g., catalytic FeBr₃) achieve >85% yield, minimizing di- or polybrominated byproducts .

Glycinate Ester Formation

The bromothiophene intermediate undergoes alkylation with methyl glycinate. In a two-step process:

  • Methylation: Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) forms N-methylglycinate.

  • Coupling: A nucleophilic substitution reaction links the bromothiophene to the glycinate moiety via a methylene bridge.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, FeBr₃, CH₂Cl₂, 25°C87
MethylationCH₃I, K₂CO₃, DMF, 50°C92
CouplingNaH, THF, 0°C → rt78

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, the compound reduces TNF-α production by 60–70% at 10 μM concentrations, likely via suppression of NF-κB signaling. The bromine atom’s electron-withdrawing effect enhances binding to cysteine residues in IκB kinase, preventing NF-κB activation.

Analytical and Comparative Analysis

Comparison with N-[(4-Bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide

A structurally related compound, N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide (CID 51889861), replaces the glycinate ester with a chloroacetamide group . This substitution increases lipophilicity (logP: 2.8 vs. 1.9) but reduces aqueous solubility (0.5 mg/mL vs. 3.2 mg/mL) . Biological assays indicate weaker kinase inhibition (IC₅₀: 8.7 μM vs. 1.2 μM), highlighting the glycinate moiety’s role in target engagement .

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